

Application of Apixaban acid-¹³C,₃ in Pharmacokinetic Studies: A Detailed Guide

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Compound of Interest

Compound Name: Apixaban acid-¹³C,₃

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This document provides detailed application notes and protocols for the use of Apixaban acid-¹³C,₃ as an internal standard in pharmacokinetic (PK) studies of Apixaban. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.

Introduction to Apixaban and its Pharmacokinetics

Apixaban is an oral, potent, and highly selective direct inhibitor of activated coagulation factor X (FXa).[1] By inhibiting FXa, apixaban decreases thrombin generation and the development of thrombi.[2] It is widely used for the prevention and treatment of thromboembolic disorders.[2] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring patient safety.

Apixaban is rapidly absorbed, reaching maximum plasma concentrations (C_{max}) 3 to 4 hours after oral administration, and has a half-life of approximately 12 hours.[2][3] Its elimination occurs through multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion, with about 27% of the total clearance being renal.[2][3] The primary metabolic pathways for apixaban involve O-demethylation, hydroxylation, and subsequent sulfation of the hydroxylated O-demethyl metabolite.[2][4]

Role of Apixaban acid- $^{13}\text{C},\text{d}_3$ in Pharmacokinetic Analysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Apixaban acid- $^{13}\text{C},\text{d}_3$ serves as an ideal internal standard for Apixaban quantification due to its identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any analytical variability.

Quantitative Data Summary

The following tables summarize key parameters from validated LC-MS/MS methods for the quantification of Apixaban using Apixaban acid- $^{13}\text{C},\text{d}_3$ as an internal standard.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

Parameter	Details	Reference
Analyte	Apixaban	[5][6][7]
Internal Standard (IS)	Apixaban acid- ¹³ C, ₃	[5][6][7]
Biological Matrix	Human Plasma	[5][6][7]
Extraction Method	Liquid-Liquid Extraction or Protein Precipitation	[5][6][7][8]
Chromatographic Column	Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ or ACQUITY UPLC BEH C18, 1.7 μm, 2.1 mm x 50 mm	[5][6][7]
Mobile Phase	Acetonitrile and Ammonium formate buffer (pH 4.2) or Acetonitrile and Water with 0.1% formic acid	[5][6][7]
Flow Rate	0.5 - 1.0 mL/min	[5][6][7]
Ionization Mode	Electrospray Ionization Positive (ESI+)	
MRM Transition (Apixaban)	m/z 460.2 > 443.2	[5][6][7]
MRM Transition (IS)	m/z 464.2 > 447.4	[5][6][7]
Linearity Range	1.0 - 301.52 ng/mL	[5][6][7]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL	[5][6][7]

Table 2: Method Validation Parameters

Parameter	Result	Reference
Linearity (r^2)	≥ 0.99	[5][6][7]
Extraction Recovery (Apixaban)	>98%	[5][6][7]
Extraction Recovery (IS)	>98%	[5][6][7]
Within-run Precision	0.70% - 6.98%	[5][6][7]
Between-run Precision	0.70% - 6.98%	[5][6][7]
Accuracy	89.2% - 107.2%	[5][6][7]

Experimental Protocols

Preparation of Stock and Working Solutions

- Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of Apixaban and dissolve it in 5 mL of HPLC-grade methanol. Store this solution at 2-8°C for up to 8 days.[7]
- Internal Standard Stock Solution (Concentration as required): Prepare a stock solution of Apixaban acid- $^{13}\text{C}_3$ in methanol.
- Working Solutions: Prepare serial dilutions of the Apixaban stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.[7] The internal standard working solution is also prepared by diluting its stock solution in the same solvent.

Sample Preparation (Liquid-Liquid Extraction)

- To 250 μL of plasma sample in a polypropylene tube, add 50 μL of the internal standard working solution. For blank samples, add 50 μL of the dilution solution.
- Add 100 μL of 1% ortho-phosphoric acid and 250 μL of formic acid and vortex.
- Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30, v/v).

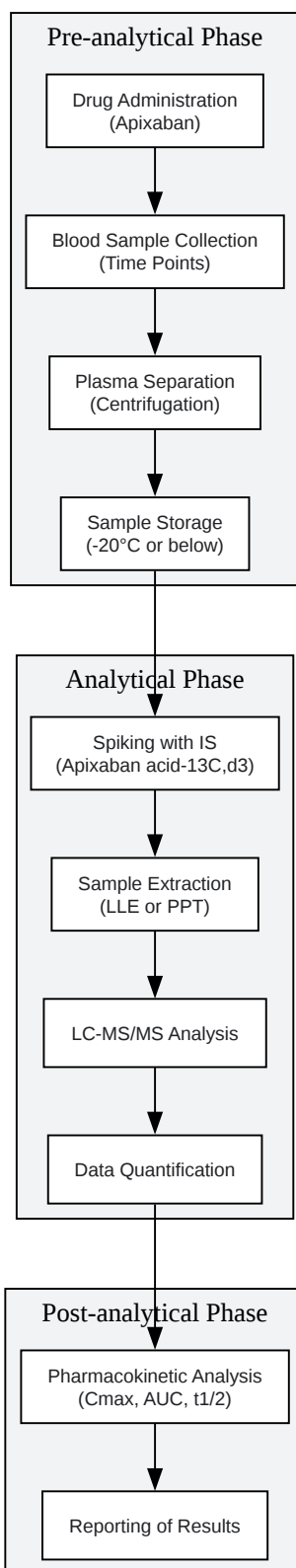
- Vortex the mixture for a specified time.
- Centrifuge the samples at approximately 4090 rcf for 4 minutes at 5°C.[7]
- Transfer 1 mL of the supernatant to a clean tube.
- Evaporate the supernatant to dryness at 50°C under a stream of nitrogen.[7]
- Reconstitute the dried residue with 0.5 mL of a solution consisting of acetonitrile and MilliQ water (70:30, v/v).[7]
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

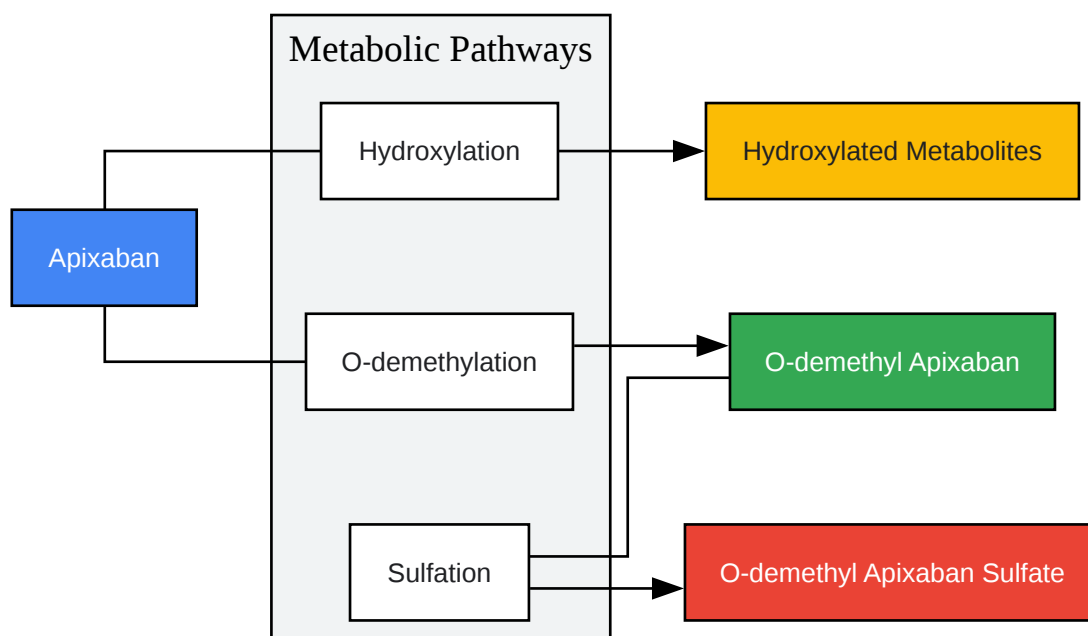
LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.
- Chromatographic Conditions:
 - Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5μ.[5][6][7]
 - Mobile Phase A: Ammonium formate buffer (pH 4.2).[5][6][7]
 - Mobile Phase B: Acetonitrile.[5][6][7]
 - Gradient: A suitable gradient to achieve separation of Apixaban and the internal standard.
 - Flow Rate: 1.0 mL/min with a 1:1 split post-column.[5][6][7]
 - Injection Volume: 10 μL.
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MRM Transitions:

- Apixaban: 460.2 > 443.2 (m/z).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Apixaban acid-¹³C,₃D₃: 464.2 > 447.4 (m/z).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Optimize other parameters such as cone voltage and collision energy for maximum signal intensity.

Visualizations





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- To cite this document: BenchChem. [Application of Apixaban acid-¹³C,₃ in Pharmacokinetic Studies: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406778#application-of-apixaban-acid-13c-d3-in-pharmacokinetic-studies]

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